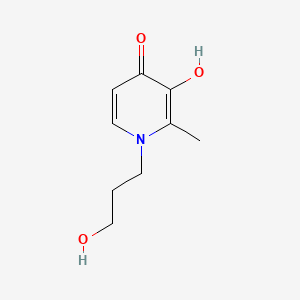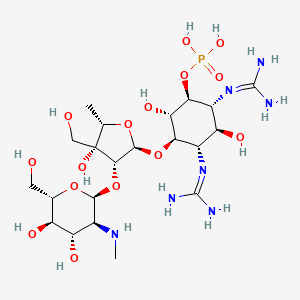
Dihydrostreptomycin 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrostreptomycin 6-phosphate is the 6-O-phospho derivative of dihydrostreptomycin. It derives from a dihydrostreptomycin. It is a conjugate base of a dihydrostreptomycin 6-phosphate(1+).
Applications De Recherche Scientifique
Biosynthesis and Metabolic Pathways
- Dihydrostreptomycin 6-phosphate is primarily involved in the biosynthesis of streptomycin, a significant antibiotic. Research has shown that dihydrostreptomycin is likely the primary product in streptomycin biosynthesis, with enzymatic transfer playing a crucial role in its formation (Kniep & Grisebach, 1976). Additional studies corroborate this role, highlighting the importance of specific enzymatic processes in converting dihydrostreptomycin 6-phosphate into streptomycin (Kniep & Grisebach, 1980).
Enzymatic Phosphorylation and Oxidation
- The phosphorylation and oxidation processes of dihydrostreptomycin 6-phosphate are key aspects of its involvement in streptomycin biosynthesis. Studies have identified specific kinase enzymes in Streptomyces griseus that phosphorylate dihydrostreptomycin, forming various phosphorylated derivatives (Walker & Škorvaga, 1973). Oxidation of dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate represents a critical step in the biosynthesis of streptomycin (Maier & Grisebach, 1979).
Interaction with Bacterial Mechanosensitive Channels
- Dihydrostreptomycin demonstrates a novel mode of action by interacting with the mechanosensitive channel of large conductance (MscL) in bacteria. This interaction increases MscL activity, suggesting a possible mechanism for the antibiotic's entry into bacterial cells (Iscla et al., 2014). Further research indicates that dihydrostreptomycin directly binds to MscL, modifying its conformation and allowing substances to pass through the bacterial cell membrane (Wray et al., 2016).
Enzymatic Phosphatase Activity
- The enzymatic activity of dihydrostreptomycin 6-phosphate also involves phosphatase enzymes, which are essential in the biosynthesis of streptomycin. These enzymes catalyze the dephosphorylation process, contributing to the formation of the final antibiotic product (Walker, 1975).
Propriétés
Numéro CAS |
33014-54-9 |
|---|---|
Nom du produit |
Dihydrostreptomycin 6-phosphate |
Formule moléculaire |
C21H42N7O15P |
Poids moléculaire |
663.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
Clé InChI |
DCRWHJGCOKPJBN-TWBNDLJKSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
Synonymes |
dihydrostreptomycin 6-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



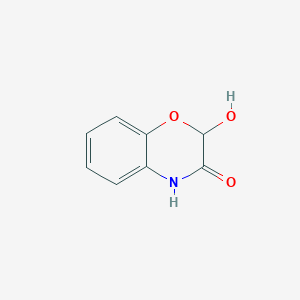
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
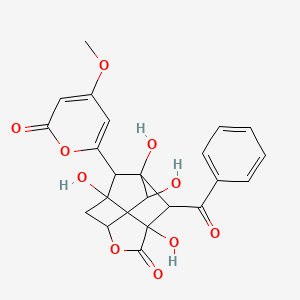
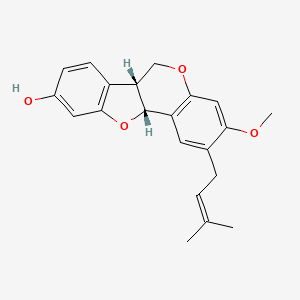
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
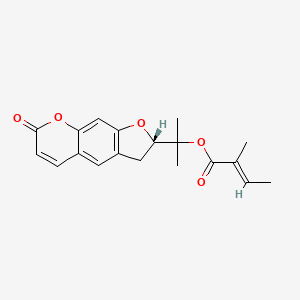
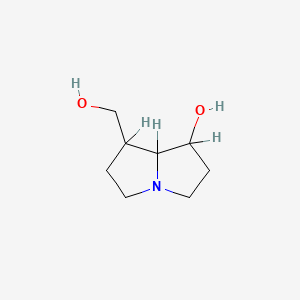
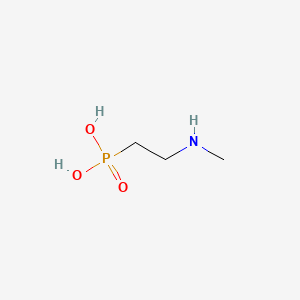
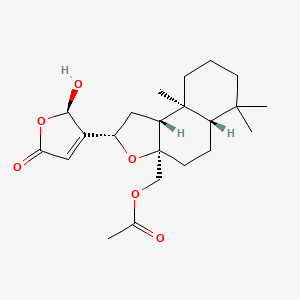
![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
